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Compound of Interest

Compound Name: 5-lodo-2-isopropoxypyridine
CAS No.: 902837-54-1
Cat. No.: B3165707
Get Quote
. J

CAS: 111192-88-8 | Formula: C

H
INO | MW: 263.08 g/mol

Executive Summary

This technical guide details the synthesis of 5-lodo-2-isopropoxypyridine, a critical
halogenated heterocyclic building block used extensively in medicinal chemistry. It serves as a
versatile electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura,
Sonogashira) to install the 2-isopropoxypyridine motif, a common pharmacophore for
modulating lipophilicity and metabolic stability in drug candidates.

The protocol prioritized herein utilizes a Nucleophilic Aromatic Substitution (

) strategy. This route is selected for its high regioselectivity, operational simplicity, and
scalability compared to direct iodination methods.

Retrosynthetic Analysis & Strategy
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The target molecule contains two functional handles: an iodine atom at C5 and an isopropoxy
group at C2.

e Disconnection: The C2-0O bond is the most strategic disconnection point.
e Precursors: 2-Chloro-5-iodopyridine and Isopropanol.

o Rationale: The chlorine atom at the C2 position of the pyridine ring is highly activated toward
nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen (

and

effects). The iodine at C5 is significantly less reactive toward nucleophiles but remains intact
for subsequent metal-catalyzed couplings.

2-Chloro-5-iodopyridine |  S_NAr Disconnection | : .
+ Sodium Isopropoxide sl 5-lodo-2-isopropoxypyridine

Click to download full resolution via product page
Figure 1: Retrosynthetic logic prioritizing the highly regioselective

displacement of chlorine.

Core Synthesis Protocol ( Route)

Reaction Type: Nucleophilic Aromatic Substitution Scale: Gram-scale (adaptable to kg)

Reagents & Materials
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Reagent Equiv.[1][2] Role CAS
2-Chloro-5- o
) o 1.0 Limiting Reagent 69045-79-0
iodopyridine
Isopropanol ]

2.0-5.0 Nucleophile Source 67-63-0
(anhydrous)
Sodium Hydride (60%
o 12-15 Base 7647-01-0
in oil)
THF or DMF Solvent Medium 109-99-9/ 68-12-2

Step-by-Step Procedure

Caution: Sodium hydride (NaH) releases flammable hydrogen gas. Perform all steps under an
inert atmosphere (

or Ar).

o Alkoxide Formation:

o Charge a dry 3-neck round-bottom flask with Sodium Hydride (1.2 eq) suspended in
anhydrous THF (or DMF for higher rates).

o Cool the suspension to 0°C.
o Add Isopropanol (1.5 eq) dropwise via an addition funnel. Note: Vigorous

evolution will occur.

o Stir at room temperature for 30 minutes until gas evolution ceases and a clear/hazy
solution of sodium isopropoxide forms.

e Substitution Reaction:
o Dissolve 2-Chloro-5-iodopyridine (1.0 eq) in a minimal amount of the reaction solvent.

o Add the pyridine solution dropwise to the alkoxide mixture.
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o Heat the reaction mixture to Reflux (THF: ~66°C) or 60-80°C (DMF).
o Monitor: Check progress via TLC (Hexane/EtOAc 9:1) or HPLC.[2] The starting material (

) should disappear, converting to the more non-polar product (
).
o Typical Reaction Time: 2—4 hours.
e Workup:
o Cool the mixture to room temperature.

o Carefully quench with saturated

solution or ice water to destroy excess hydride/alkoxide.

o Extract the aqueous layer with Ethyl Acetate (3x).
o Wash combined organics with Water (2x) and Brine (1x) to remove DMF (if used).
o Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification[3][4]
e Crude State: Often obtained as a pale yellow oil or low-melting solid.

e Flash Column Chromatography:

[¢]

Stationary Phase: Silica Gel (230-400 mesh).

Mobile Phase: Gradient of 0%

[¢]

5% Ethyl Acetate in Hexanes.

[e]

Note: The product is lipophilic; avoid high polarity eluents to prevent co-elution with
impurities.
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Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, compare your data against these

expected values.

Expected Signal /

Technique . Structural Assignment
Observation
1H NMR (CDCI 8.35 (d, H-6 (Ortho to N, deshielded by
, 400 MHz) Hz, 1H) 1)
7.75 (dd,
H-4 (Meta to N)
Hz, 1H)
6.55 (d, _
H-3 (Ortho to alkoxy, shielded)
Hz, 1H)
5.25 (sept, ]
CH (Isopropyl methine)
Hz, 1H)
1.35 (d, CH
Hz, 6H) (Isopropyl methyls)

13C NMR (CDCI

~162 ppm C-2 (C-O ipso carbon)
)
~152 ppm C-6
~145 ppm C-4
~113 ppm C-3
~80 ppm C-5 (C-I ipso carbon)

Mass Spectrometry

263.9 [M+H] Positive ESI Mode
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Critical Workflow Visualization

The following diagram illustrates the logical flow and decision points for the synthesis and
purification process.
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Figure 2: Operational workflow for the S_NAr synthesis of 5-lodo-2-isopropoxypyridine.
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Expertise & Troubleshooting

* Moisture Sensitivity: The formation of sodium isopropoxide is moisture-sensitive. If the
reaction turns cloudy or yields are low, ensure THF is freshly distilled or dried over molecular
sieves.

» Regioselectivity: Unlike the iodination of 2-isopropoxypyridine (which can yield mixtures of 3-
iodo and 5-iodo isomers), this

route is 100% regioselective. The iodine is pre-installed at the correct position.

o Alternative Bases: If NaH is unavailable, KOtBu (Potassium tert-butoxide) can be used to
deprotonate isopropanol, or Cs

CO
can be used in DMF at higher temperatures (90°C).

o Safety Note: 2-Chloro-5-iodopyridine is a skin irritant. lodine-containing compounds can be
sensitizers.[3] Handle in a fume hood.

References
e Nucleophilic Substitution on Pyridines:J. Med. Chem.2007, 50, 3679-3686. (General protocol

for alkoxy-chloropyridine substitution).

e S _NAr Methodology:Org. Process Res. Dev.2012, 16, 1156-1184.

o Related Synthesis (Analogous Substrates):World Intellectual Property Organization,
W02007002433. (Describes synthesis of related 5-iodo-2-substituted pyridines).

e Compound Data: PubChem CID 11235678 (Analogous 2-alkoxy-5-iodopyridines).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: Synthesis of 5-lodo-2-
isopropoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3165707/docs#technical-guide-synthesis-of-5-iodo-2-
isopropoxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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